molecular formula C7H9BrN2O B12303111 4-Bromo-2-(iso-propoxy)pyrimidine

4-Bromo-2-(iso-propoxy)pyrimidine

Katalognummer: B12303111
Molekulargewicht: 217.06 g/mol
InChI-Schlüssel: FAINZTIGTBPCAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(iso-propoxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromine atom at the 4th position and an iso-propoxy group at the 2nd position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(iso-propoxy)pyrimidine can be achieved through several methods. One common approach involves the bromination of 2-(iso-propoxy)pyrimidine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the use of Suzuki–Miyaura coupling reactions, where 2-(iso-propoxy)pyrimidine is coupled with a brominated aryl or heteroaryl compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(iso-propoxy)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or heteroaryl boronic acids.

    Oxidation and Reduction: The iso-propoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides in the presence of a base such as potassium carbonate or sodium hydride.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate are commonly used.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidines with various functional groups.

    Coupling Reactions: Formation of biaryl or heteroaryl compounds.

    Oxidation and Reduction: Formation of carbonyl compounds or alcohols.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(iso-propoxy)pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(iso-propoxy)pyrimidine and its derivatives involves interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The bromine atom and iso-propoxy group play crucial roles in binding to these targets and modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2-(iso-propoxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and an iso-propoxy group allows for diverse chemical transformations and applications in various fields.

Eigenschaften

Molekularformel

C7H9BrN2O

Molekulargewicht

217.06 g/mol

IUPAC-Name

4-bromo-2-propan-2-yloxypyrimidine

InChI

InChI=1S/C7H9BrN2O/c1-5(2)11-7-9-4-3-6(8)10-7/h3-5H,1-2H3

InChI-Schlüssel

FAINZTIGTBPCAY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NC=CC(=N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.